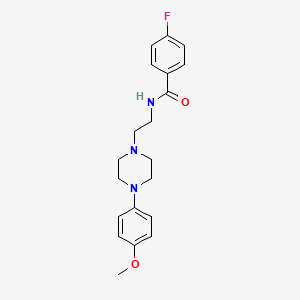

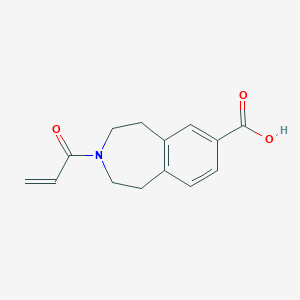

![molecular formula C19H20N2O4S B2426374 N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-38-8](/img/structure/B2426374.png)

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have antibacterial activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, an ethyl group attached to the 4-position of the benzothiazole, and a benzamide group with three methoxy groups attached at the 3, 4, and 5 positions .Aplicaciones Científicas De Investigación

Anticonvulsant Development

A study by Sych et al. (2018) focused on the development of quality control methods for a substance related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, which showed promising anticonvulsive activity. This study is significant in the context of introducing new medicinal substances into practice, particularly focusing on the methods of identification and determination of impurities for quality control.

Anticancer Evaluation

Research conducted by Ravinaik et al. (2021) revealed that derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibited moderate to excellent anticancer activity against various cancer cell lines. This study contributes to understanding the potential of such compounds in cancer treatment.

CNS Depressant Activity Research

Parravicini et al. (1976) explored derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide for potential CNS depressant activity. Their research, although preliminary, suggests potential applications in treating conditions related to the central nervous system.

Antioxidant Activities Study

A study by Hua Erbin (2013) investigated the effect of benzothiazole derivatives, including N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, on antioxidating activities in high-fat fed mice. The results indicate that these derivatives can improve antioxidating activities, which could be relevant for metabolic disorder treatments.

Antimicrobial Screening

The work of Desai et al. (2013) involved the synthesis and antimicrobial screening of thiazole derivatives, including those related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide. Their findings suggest potential for these compounds in treating bacterial and fungal infections.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-5-11-7-6-8-15-16(11)20-19(26-15)21-18(22)12-9-13(23-2)17(25-4)14(10-12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAMXSLKNSMXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

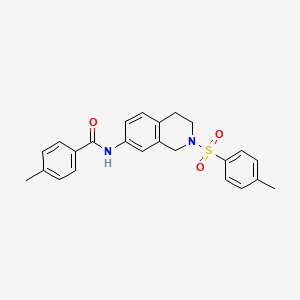

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)

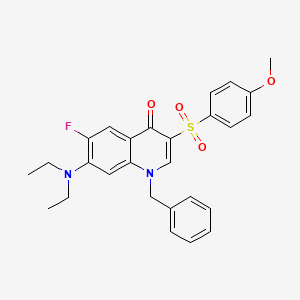

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2426300.png)

![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2426303.png)

![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426305.png)

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2426306.png)

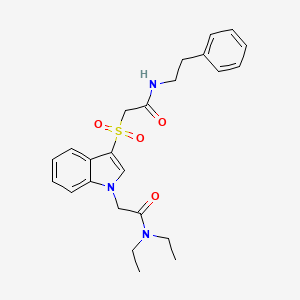

![ethyl 2-[({[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426310.png)